molecular formula C10H12ClFO B13591542 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B13591542
M. Wt: 202.65 g/mol
InChI Key: OLNUDOGVAPEZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:

2-chloro-6-fluorobenzaldehyde+CH3MgBrThis compound\text{2-chloro-6-fluorobenzaldehyde} + \text{CH}_3\text{MgBr} \rightarrow \text{this compound} 2-chloro-6-fluorobenzaldehyde+CH3​MgBr→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form secondary alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), PCC.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Corresponding ketones.

    Reduction: Secondary alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating biochemical pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

    1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one: Known for its anti-inflammatory properties.

    2-(2-Chloro-6-fluorophenyl)-1-(1-cyclohexen-1-yl)-N-methylethanamine: Investigated for its potential as a therapeutic agent.

Uniqueness: 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of chloro and fluoro substituents on the phenyl ring, along with the tertiary alcohol group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H12ClFO/c1-10(2,13)6-7-8(11)4-3-5-9(7)12/h3-5,13H,6H2,1-2H3

InChI Key

OLNUDOGVAPEZJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC=C1Cl)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.